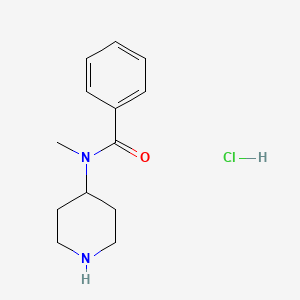

N-methyl-N-(piperidin-4-yl)benzamide hydrochloride

Description

N-Methyl-N-(piperidin-4-yl)benzamide hydrochloride is a piperidine-based benzamide derivative with a methyl group on the piperidine nitrogen and a benzamide moiety. This compound is structurally characterized by a central piperidine ring, where the 4-position is substituted with an N-methylbenzamide group. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

N-methyl-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-15(12-7-9-14-10-8-12)13(16)11-5-3-2-4-6-11;/h2-6,12,14H,7-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWOZHYJASSNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)C(=O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-n-4-piperidinylbenzamide hydrochloride typically involves the reaction of n-Methylbenzamide with 4-piperidinol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of n-Methyl-n-4-piperidinylbenzamide hydrochloride may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-n-4-piperidinylbenzamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield n-Methyl-n-4-piperidinylbenzamide oxide, while reduction may produce n-Methyl-n-4-piperidinylbenzylamine .

Scientific Research Applications

n-Methyl-n-4-piperidinylbenzamide hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of n-Methyl-n-4-piperidinylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., CF₃, NO₂, Cl): Enhance metabolic stability and receptor binding .

- Polar Substituents (e.g., NO₂): Increase solubility but may reduce membrane permeability .

- Dual Functional Groups (e.g., KDR-5169): Enable multitarget activity, such as combined serotonergic and dopaminergic effects .

Comparative Yields and Methods :

Challenges : Lower yields (e.g., 35% in some analogs ) are attributed to steric hindrance from bulky substituents or side reactions during benzoylation.

Pharmacological Activity

Receptor Binding and Selectivity

- 5-HT4 Receptor Agonists: KDR-5169 (IC₅₀: 6.47 nM) demonstrates high affinity due to its 4-amino-5-chloro substituent, whereas the target compound’s methyl group may reduce potency but improve selectivity .

- Delta Opioid Receptor Agonists: Diarylamino piperidines (e.g., compounds in ) show that N-methylation on piperidine enhances CNS penetration, a feature shared with the target compound.

- D2 Antagonists : Indoramin’s indole group confers α-blocking activity, while the target compound’s simpler structure may lack this effect .

Functional Outcomes

- Antinociceptive Effects: Piperidinyl benzamides with lipophilic substituents (e.g., CF₃) show improved blood-brain barrier penetration for pain management .

Biological Activity

N-methyl-N-(piperidin-4-yl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring and a benzamide moiety. Its molecular formula is C_{12}H_{16}ClN_{2}O, with a molecular weight of approximately 254.76 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is critical for biological applications.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Hypoxia-Inducible Factor 1 (HIF-1) : Similar compounds have been shown to activate HIF-1 pathways, which play a crucial role in cellular responses to hypoxia. This activation can lead to the upregulation of genes involved in tumor growth and survival, including those that promote apoptosis through pathways involving p53 and caspase-3.

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties, particularly against hepatitis C virus (HCV). For instance, certain analogs demonstrated EC50 values in the low micromolar range against HCV replication .

Anticancer Properties

This compound has been evaluated for its anticancer potential:

- Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including HepG2 liver cancer cells. The IC50 values for these effects are reported to be as low as 0.25 μM, indicating potent bioactivity .

- Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells through the upregulation of cleaved caspase-3 and modulation of cell cycle regulators such as p21 and p53 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific data on efficacy and mechanisms remain limited.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The compound's solubility as a hydrochloride salt aids in its absorption when administered orally or intravenously.

- Metabolism : Studies indicate that similar compounds may undergo hepatic metabolism, which could influence their efficacy and safety profiles .

Case Studies and Research Findings

Several research studies highlight the biological activity of this compound:

Q & A

Basic: What are the standard protocols for synthesizing N-methyl-N-(piperidin-4-yl)benzamide hydrochloride, and how can purity be ensured?

Answer:

The synthesis typically involves alkylation and benzoylation steps. For example, piperidin-4-amine derivatives are reacted with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like acetonitrile. Benzoylation follows using benzoyl chloride under controlled pH and temperature. Purification via recrystallization or column chromatography is critical to achieve >95% purity. Analytical methods like HPLC and mass spectrometry validate purity .

Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Answer:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing methyl and piperidine signals).

- FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and N-H vibrations.

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 263.1).

- X-ray Crystallography (if crystalline): Resolves 3D conformation using SHELX programs for refinement .

Advanced: How can researchers optimize reaction conditions to improve the yield in multi-step syntheses?

Answer:

- Temperature Control : Maintain 60–80°C during methylation to minimize side reactions.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzoylation efficiency.

- Inert Atmosphere : Reduce oxidation by purging with nitrogen.

- Real-Time Monitoring : Employ in-situ FT-IR or Raman spectroscopy to track intermediate formation .

Advanced: What methodologies resolve contradictions between computational modeling and experimental structural data?

Answer:

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles from X-ray data.

- Docking Studies : Validate receptor-binding poses against crystallographic results.

- 2D NMR : Use NOESY to confirm spatial proximity of protons conflicting with computational predictions .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (potential respiratory irritant).

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced: How to design in vitro assays to evaluate pharmacological potential?

Answer:

- Target Selection : Prioritize receptors like σ-1 or HDACs based on structural analogs .

- Dose-Response Curves : Test 0.1–100 μM concentrations in triplicate.

- Controls : Include known inhibitors (e.g., SAHA for HDAC assays).

- Cytotoxicity : Pair with MTT assays on HEK-293 cells to assess selectivity .

Advanced: How to resolve NMR spectral discrepancies?

Answer:

- 2D Techniques : HSQC/HMBC to assign ambiguous couplings (e.g., overlapping piperidine protons).

- Variable Temperature NMR : Identify dynamic effects causing signal broadening.

- Isotopic Labeling : Use deuterated solvents to simplify splitting patterns.

- Cross-Validation : Compare with analogs (e.g., N-methyl-N-(piperidin-4-yl)cyclopropanecarboxamide hydrochloride) .

Basic: What solvent systems are optimal for synthesis?

Answer:

- Methylation Step : Acetonitrile or DMF for solubility of polar intermediates.

- Benzoylation : Dichloromethane to stabilize reactive acyl intermediates.

- Purification : Ethanol/water mixtures for recrystallization .

Advanced: How do structural modifications influence bioactivity?

Answer:

- Piperidine Substituents : Adding electron-withdrawing groups (e.g., -CF₃) enhances receptor affinity but may reduce solubility.

- Benzamide Variations : Methoxy groups at para positions improve blood-brain barrier penetration.

- Salt Forms : Hydrochloride salts increase aqueous solubility vs. free bases .

Basic: How to assess compound stability under storage?

Answer:

- Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

- Light Sensitivity : Use amber vials to prevent photolysis.

- Thermogravimetric Analysis (TGA) : Detect decomposition above 150°C.

- pH Stability : Test solubility in buffers (pH 1–13) to identify hydrolysis risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.